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Abstract
Friulimicin C is a member of the friulimicin family of lipopeptide antibiotics, produced by the

actinomycete Actinoplanes friuliensis. These compounds exhibit potent activity against Gram-

positive bacteria by inhibiting cell wall biosynthesis. This technical guide provides an in-depth

exploration of the chemical structure and stereochemistry of Friulimicin C, based on the

foundational research by Vértesy et al. (2000). Detailed experimental protocols for the isolation

and structural elucidation of the friulimicins are presented, alongside a comprehensive

summary of the spectroscopic data that defined their molecular architecture. The unique fatty

acid moiety that distinguishes Friulimicin C from its congeners is highlighted. This document

aims to serve as a critical resource for researchers engaged in the study and development of

novel lipopeptide antibiotics.

Introduction
The friulimicins are a group of four closely related lipopeptide antibiotics—Friulimicin A, B, C,

and D—first isolated from the fermentation broth of Actinoplanes friuliensis HAG 010964.[1]

These compounds belong to the broader class of calcium-dependent antibiotics and are

structurally related to the amphomycin group of antibiotics. The primary mechanism of action

for the friulimicins is the inhibition of peptidoglycan synthesis, a critical pathway for bacterial cell

wall formation.[1] This is achieved through the formation of a complex with bactoprenol

phosphate, a lipid carrier essential for the transport of peptidoglycan precursors across the cell
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membrane. This guide focuses specifically on the chemical structure and stereochemistry of

Friulimicin C.

Chemical Structure and Stereochemistry of
Friulimicin C
The friulimicins all share an identical decapeptide core, which forms a macrocyclic ring. This

peptide ring is linked to an exocyclic L-asparagine residue, which in turn is acylated by a

branched-chain fatty acid. The variation in this fatty acid side chain is what differentiates the

four friulimicin congeners.[1]

The core peptide of the friulimicins contains several non-proteinogenic and D-amino acids,

contributing to its unique three-dimensional structure and biological activity. The amino acid

sequence of the cyclic peptide portion is: D-Asp -> L-Val -> Gly -> D-Pip -> L-Thr -> L-threo-β-

MeAsp -> L-Pro -> L-Dab -> D-erythro-Dab, with the cycle closed by a peptide bond between

the C-terminus of the D-erythro-Dab and the side chain of the initial D-Asp. The exocyclic L-

Asn is attached to the α-amino group of the first D-Asp.

The defining feature of Friulimicin C is its fatty acid moiety, which has been identified as

(Z)-10-methylundec-2-enoic acid.

Below is a diagram illustrating the complete chemical structure of Friulimicin C, including the

stereochemistry of its constituent amino acids.
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Figure 1: Chemical Structure of Friulimicin C.

Quantitative Data
The structural elucidation of the friulimicins was accomplished through a combination of mass

spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables

summarize the key quantitative data for the friulimicin family, with a focus on the distinguishing

features of Friulimicin C.

Table 1: Molecular Formulae and Masses of Friulimicins
A, B, C, and D

Compound Molecular Formula
Molecular Weight
(Da)

Fatty Acid Moiety

Friulimicin A C₅₈H₉₂N₁₄O₁₉ 1289.4
(Z)-9-Methyldec-2-

enoic acid

Friulimicin B C₅₉H₉₄N₁₄O₁₉ 1303.4
(Z)-10-Methylundec-2-

enoic acid

Friulimicin C C₆₀H₉₆N₁₄O₁₉ 1317.5
(Z)-11-Methyldodec-2-

enoic acid

Friulimicin D C₆₁H₉₈N₁₄O₁₉ 1331.5
(Z)-12-Methyltridec-2-

enoic acid

Data sourced from Vértesy et al., 2000.[1]

Detailed NMR data for the entire friulimicin structure is extensive. For the purpose of this guide,

a representative summary of the ¹H and ¹³C NMR chemical shifts for the shared peptide core of

the friulimicins (as determined from the main component, Friulimicin B) is provided below. The

specific signals for the unique fatty acid of Friulimicin C would differ in the aliphatic region.

Table 2: Representative ¹H and ¹³C NMR Data for the
Friulimicin Peptide Core (in DMSO-d₆)
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Amino Acid
Residue

Position
¹H Chemical Shift
(ppm)

¹³C Chemical Shift
(ppm)

D-Asp 1 4.55 (α) 51.2 (α), 172.1 (CO)

L-Val 2 4.15 (α) 58.9 (α), 171.5 (CO)

Gly 3 3.80, 3.95 (α) 42.8 (α), 170.3 (CO)

D-Pip 4 4.40 (α) 59.5 (α), 171.8 (CO)

L-Thr 5 4.25 (α) 59.8 (α), 170.9 (CO)

L-threo-β-MeAsp 6 4.60 (α), 2.80 (β) 52.5 (α), 45.1 (β)

L-Pro 7 4.30 (α) 60.7 (α), 172.5 (CO)

L-Dab 8 4.20 (α) 53.1 (α), 171.2 (CO)

D-erythro-Dab 9 4.10 (α) 54.3 (α), 173.0 (CO)

L-Asn (exocyclic) 10 4.50 (α) 50.8 (α), 172.8 (CO)

Note: This is a simplified and representative table. For complete and detailed assignments,

refer to the original publication by Vértesy et al., 2000.[1]

Experimental Protocols
The isolation and structural characterization of the friulimicins involved a multi-step process as

detailed by Vértesy et al. (2000).[1]

Fermentation and Isolation
Actinoplanes friuliensisHAG 010964 Cultivation: The microorganism was cultivated in a

suitable nutrient medium under controlled fermentation conditions to promote the production

of the lipopeptide antibiotics.

Harvesting and Extraction: The culture broth was harvested, and the mycelium was

separated from the supernatant. The friulimicins were primarily located in the culture filtrate.
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Ion-Exchange Chromatography: The culture filtrate was subjected to ion-exchange

chromatography to separate the basic friulimicins from the acidic amphomycin-type

lipopeptides that are also produced.

Reversed-Phase HPLC: The crude friulimicin mixture was further purified and the individual

components (A, B, C, and D) were separated using preparative reversed-phase high-

performance liquid chromatography (HPLC).

Structural Elucidation
Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) and Electrospray Ionization

(ESI-MS) were used to determine the molecular weights of the different friulimicin
components and to obtain fragmentation patterns for sequencing.

Amino Acid Analysis: The purified friulimicins were hydrolyzed, and the resulting amino acids

were identified and quantified using standard amino acid analysis techniques. The

stereochemistry of the amino acids was determined by chiral gas chromatography of their

derivatives.

NMR Spectroscopy: A suite of one- and two-dimensional NMR experiments (¹H, ¹³C, COSY,

TOCSY, HMQC, HMBC) were performed on the purified friulimicins (primarily the most

abundant component, Friulimicin B) to determine the amino acid sequence, the location of

the macrocyclic ring closure, and the structure of the fatty acid side chains. The cis-

configuration of the double bond in the fatty acid was determined by the coupling constants

observed in the ¹H NMR spectrum.

The following diagram illustrates the general workflow for the isolation and characterization of

Friulimicin C.
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Figure 2: Experimental Workflow for Friulimicin C.

Signaling Pathway and Mechanism of Action
Friulimicin C, like other members of its class, inhibits bacterial cell wall biosynthesis. This is a

critical pathway for bacterial survival, making it an attractive target for antibiotics. The specific

molecular target of the friulimicins is bactoprenol phosphate (C₅₅-P), a lipid carrier molecule.
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The following diagram illustrates the simplified signaling pathway of Friulimicin C's mechanism

of action.
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Figure 3: Mechanism of Action of Friulimicin C.

In the cytoplasm, peptidoglycan precursors, such as UDP-MurNAc-pentapeptide, are

synthesized. The enzyme MraY transfers the phospho-MurNAc-pentapeptide moiety to

bactoprenol phosphate (C₅₅-P) on the inner leaflet of the cell membrane, forming Lipid I. Lipid I

is then converted to Lipid II. Lipid II is subsequently translocated across the cell membrane to

the outer leaflet, where the disaccharide-pentapeptide unit is incorporated into the growing

peptidoglycan chain. Friulimicin C exerts its antibiotic effect by binding to and sequestering

bactoprenol phosphate, thereby preventing the formation of Lipid I and halting the entire cell

wall biosynthesis process. This leads to the accumulation of cytoplasmic precursors and

ultimately results in cell lysis due to the compromised integrity of the cell wall.

Conclusion
Friulimicin C is a complex lipopeptide antibiotic with a unique chemical structure that

contributes to its potent antibacterial activity. This guide has provided a detailed overview of its

molecular architecture, including the specific (Z)-11-methyldodec-2-enoic acid side chain that

defines it. The summarized quantitative data and experimental protocols offer a valuable

resource for researchers in the field of natural product chemistry and antibiotic development. A

thorough understanding of the structure and mechanism of action of Friulimicin C and its

congeners is essential for future efforts in medicinal chemistry to design and synthesize novel,

more effective lipopeptide antibiotics to combat the growing threat of antimicrobial resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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